Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc

PROTAC Linker Optimization Bioconjugation

This linker uniquely merges a long PEG9 chain and a hydrophobic C12 spacer to deliver >35 Å reach, crucial for ternary complex stabilization in PROTACs targeting occluded binding pockets. The bromoacetamido group ensures efficient, metal-free thiol conjugation, while the Boc-protected acid supports stepwise, high-yield PROTAC synthesis. Procuring this specific C12 analogue is essential when shorter alkyl spacers fail to induce degradation activity in screening campaigns.

Molecular Formula C40H77BrN2O13
Molecular Weight 873.9 g/mol
Cat. No. B8106654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamido-PEG9-ethylcarbamoyl-C12-Boc
Molecular FormulaC40H77BrN2O13
Molecular Weight873.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr
InChIInChI=1S/C40H77BrN2O13/c1-40(2,3)56-39(46)15-13-11-9-7-5-4-6-8-10-12-14-37(44)42-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-35-33-54-31-29-52-27-25-50-23-21-48-19-17-43-38(45)36-41/h4-36H2,1-3H3,(H,42,44)(H,43,45)
InChIKeyWTWBBYVWLRQYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc: PROTAC Linker Specifications and Procurement Considerations


Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc (Molecular Weight: 873.95 g/mol; Formula: C₄₀H₇₇BrN₂O₁₃) is a polyethylene glycol (PEG)-based heterobifunctional linker primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound integrates a bromoacetamido functional group for selective thiol conjugation, a PEG9 spacer chain to confer aqueous solubility and flexibility, an ethylcarbamoyl linkage, a hydrophobic C12 alkyl chain, and a Boc-protected carboxylic acid terminus for controlled deprotection and subsequent functionalization . Structurally, it belongs to a broader class of PEG-alkyl hybrid PROTAC linkers, wherein the combined hydrophilic and lipophilic character facilitates the formation of the ternary complex (E3 ligase–PROTAC–target protein) essential for induced protein degradation.

Why In-Class PROTAC PEG Linkers Cannot Substitute for Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc


Substituting Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc with a generic PEG-alkyl linker of different length or terminal chemistry is a high-risk decision that can alter the crucial spatial and physicochemical parameters required for PROTAC-mediated ternary complex formation [1]. The specific combination of a PEG9 chain and a C12 alkyl spacer in this compound delivers a distinct balance of hydrophilicity and lipophilicity (LogP contributions) that directly influences linker conformational flexibility, cellular permeability, and the effective distance between the two ligase ligands [2]. Changing the PEG repeat number (e.g., to PEG4 or PEG8) alters the tether length by angstroms, while modifying the C12 chain length affects hydrophobic anchoring and membrane traversal. Furthermore, replacing the bromoacetamido moiety with an azide or amine necessitates a complete redesign of the conjugation strategy, as each functional group dictates a different click chemistry or amidation protocol, thereby impacting synthesis yield, purity, and overall linker attachment efficiency. These structural variables are not interchangeable without empirical validation of degradation potency (DC₅₀) and ternary complex cooperativity.

Quantitative Differentiation: Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc vs. Closest Analog Comparators


PEG9 Chain Length Differentiation vs. PEG4 and PEG8 Linkers

Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc incorporates a PEG9 chain, comprising nine ethylene glycol repeat units, which provides a longer and more flexible hydrophilic spacer compared to shorter-chain analogs such as Bromoacetamido-PEG4-C2-Boc (PEG4) or Bromoacetamido-PEG8-Boc (PEG8) . The increased number of PEG units directly enhances aqueous solubility and extends the maximum distance between the reactive termini, a critical parameter for bridging distal binding pockets on E3 ligase and target protein surfaces [1].

PROTAC Linker Optimization Bioconjugation

C12 Alkyl Spacer Differentiation vs. C4 and C8 Alkyl Linker Analogs

The target compound features a C12 alkyl chain (12-carbon aliphatic spacer) between the PEG9-ethylcarbamoyl segment and the Boc-protected carboxyl terminus. This longer hydrophobic spacer is specifically engineered to enhance passive membrane permeability and provide lipophilic anchoring compared to analogs with shorter alkyl chains, such as Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc (C4) and Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc (C8) . In PROTAC design, alkyl chains ranging from C3 to C12 are employed to modulate overall molecular lipophilicity (LogP) and cellular uptake, with C12 representing the longest standard alkyl spacer available in this linker subfamily [1].

PROTAC Membrane Permeability Hydrophobic Spacer

Bromoacetamido Functional Group Differentiation vs. Azide-Terminated Linkers

Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc contains a bromoacetamido group, a reactive electrophile that selectively and covalently conjugates to free thiol groups (e.g., cysteine residues) via nucleophilic substitution, forming a stable thioether bond [1]. This contrasts with structurally similar linkers such as Azide-PEG9-amido-C12-Boc , which terminates in an azide group and requires copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) for conjugation to alkyne-bearing molecules . The bromoacetamido moiety enables a one-step thiol alkylation under mild aqueous conditions (pH ~7-8), whereas azide-based conjugation necessitates a two-component click reaction and the presence of an alkyne functional group on the target biomolecule.

PROTAC Click Chemistry Thiol Conjugation

Molecular Weight Differentiation and Its Impact on PROTAC Physicochemical Profile

Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc has a reported molecular weight of 873.95 g/mol . This mass is significantly higher than shorter-chain PROTAC linkers such as Bromoacetamido-PEG4-C2-Boc (442.34 g/mol) and Bromoacetamido-PEG8-Boc (618.55 g/mol) , and moderately higher than the C8 alkyl analog (~817.8 g/mol) . Since the linker typically constitutes a substantial fraction of a PROTAC molecule's total molecular weight, selecting this heavier linker contributes to the overall size of the heterobifunctional degrader, which can influence critical ADME properties including passive permeability, aqueous solubility, and renal clearance [1].

PROTAC Molecular Weight Drug-Likeness

High-Value Application Scenarios for Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc in PROTAC Development


PROTAC Synthesis Requiring Extended Linker Reach and Membrane Permeability

Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is optimally deployed when constructing PROTACs targeting proteins with deep or occluded binding pockets, or when the selected E3 ligase ligand and target protein ligand require significant spatial separation to form a stable ternary complex. The combined PEG9 and C12 architecture (total linker length estimated at >35 Å) provides the necessary extended reach and conformational flexibility [1]. The C12 alkyl chain, being the longest standard hydrophobic spacer in this linker series, may enhance passive diffusion across cell membranes [2]. Researchers should prioritize this linker when shorter PEG-alkyl combinations (e.g., PEG4-C4 or PEG8-C8) fail to induce degradation in initial screening campaigns.

Conjugation to Thiol-Containing Ligand Precursors

The bromoacetamido terminus of this compound is specifically reactive toward free thiols, enabling efficient and stable conjugation to cysteine-containing ligands or linker-modified proteins under mild, aqueous, metal-free conditions [3]. This application scenario is particularly relevant when the available E3 ligase ligand or target protein warhead has been functionalized with a free cysteine residue. This contrasts with azide-terminated linkers that require copper-catalyzed click chemistry, which may be incompatible with certain biomolecules or introduce cytotoxicity concerns from residual copper . This linker is therefore the preferred procurement choice for thiol-based conjugation workflows.

PROTAC Scaffolds Requiring a Boc-Protected Acid Handle for Sequential Deprotection

This compound incorporates a Boc-protected carboxylic acid group, which provides a latent reactive handle for downstream functionalization. In a typical PROTAC synthesis workflow, the bromoacetamido group is first reacted with a thiol-containing ligand. Following purification, the Boc group can be removed under mild acidic conditions (e.g., TFA/DCM) to reveal the free carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand (or vice versa) using standard amide coupling reagents such as HATU or EDC/HOBt . This orthogonal protection strategy enables a modular, stepwise assembly of the heterobifunctional PROTAC molecule, improving synthetic efficiency and final product purity compared to linkers with unprotected acids that may participate in side reactions.

Comparative Linker Screening Panels for PROTAC SAR Studies

In structure-activity relationship (SAR) studies aimed at optimizing PROTAC degradation efficiency (DC₅₀) and target selectivity, it is essential to systematically vary linker composition. Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc serves as a key member of a linker panel that includes shorter analogs such as Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc and Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc , as well as shorter PEG variants like Bromoacetamido-PEG4-C2-Boc . By procuring and testing this full panel of linkers, researchers can empirically determine the optimal PEG length and alkyl spacer length required for maximal ternary complex stabilization and subsequent protein degradation. The C12 variant is specifically indicated when initial data suggest that increased lipophilicity or extended linker length correlates with improved cellular potency.

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